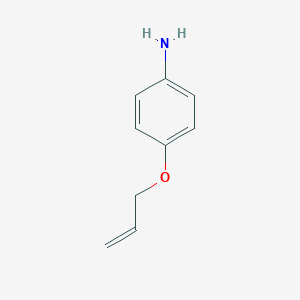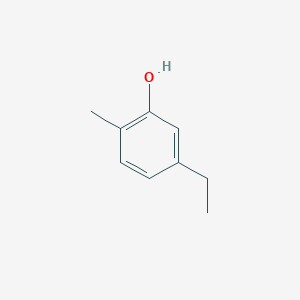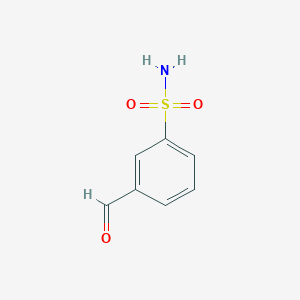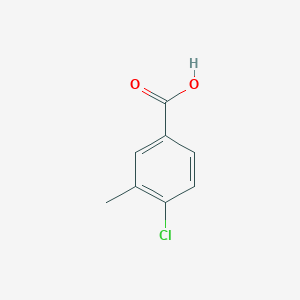
4-(Allyloxy)aniline
Übersicht
Beschreibung
4-(Allyloxy)aniline is a chemical compound with the molecular formula C9H11NO . It contains a total of 22 atoms, including 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains 22 bonds in total, including 11 non-Hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-(Allyloxy)aniline includes a six-membered aromatic ring, a primary amine (aromatic), and an ether (aromatic) . The molecule has a total of 22 bonds, including 11 non-Hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis
4-(Allyloxy)aniline has a density of approximately 1.0±0.1 g/cm3 . It has a boiling point of 271.5±15.0 °C at 760 mmHg . The molecule has a molar refractivity of 46.2±0.3 cm3 . It has 2 Hydrogen bond acceptors, 2 Hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4-(Allyloxy)aniline: is utilized in proteomics research as a biochemical tool. It is often employed in the study of protein structures and functions, particularly in the identification of protein-protein interactions and the investigation of enzymatic activities .
Electrochemical Oxidation Studies
In the field of analytical chemistry, 4-(Allyloxy)aniline serves as a model compound for studying electrochemical oxidation mechanisms. This research is crucial for understanding the behavior of organic compounds in environmental processes, including water treatment and pollutant degradation .
Synthesis of Aniline Derivatives
Organic synthesis heavily relies on 4-(Allyloxy)aniline for creating various aniline derivatives. These derivatives are valuable intermediates in the production of dyes, pharmaceuticals, and agrochemicals, showcasing the compound’s versatility in synthetic chemistry applications .
Agrochemical Development
In agrochemical research, 4-(Allyloxy)aniline is explored for its potential use in the development of new herbicides and pesticides. Its structural properties make it a candidate for creating compounds that can effectively target and control agricultural pests .
Material Science Innovations
The compound’s unique chemical structure allows for its application in material science, particularly in the development of novel polymeric materials and coatings. Researchers investigate how 4-(Allyloxy)aniline can be incorporated into materials to enhance their properties, such as durability and resistance to environmental factors .
Biochemical and Medicinal Research
4-(Allyloxy)aniline: is also significant in biochemical and medicinal research. It is used to study biochemical pathways and reactions, especially those involving nitrogen-containing compounds. Additionally, it may play a role in the synthesis of new pharmaceuticals, contributing to the discovery of therapeutic agents .
Eigenschaften
IUPAC Name |
4-prop-2-enoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOANTMNYBSIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424704 | |
| Record name | 4-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)aniline | |
CAS RN |
1688-69-3 | |
| Record name | 4-(allyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)
![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)


![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)





